7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with a quinazoline core are also structurally related and have comparable applications.
Uniqueness
What sets 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H15Cl2N5O2S |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[(2-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H15Cl2N5O2S/c23-15-10-11-19-17(12-15)20(25-13-14-6-4-5-9-18(14)24)26-21-22(27-28-29(19)21)32(30,31)16-7-2-1-3-8-16/h1-12H,13H2,(H,25,26) |
InChI Key |
SURPCSDDIPNSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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